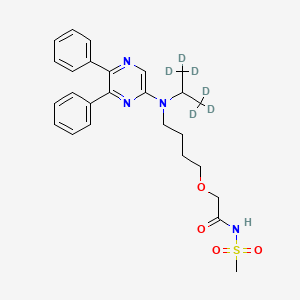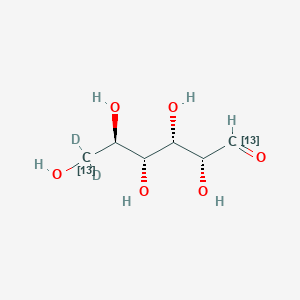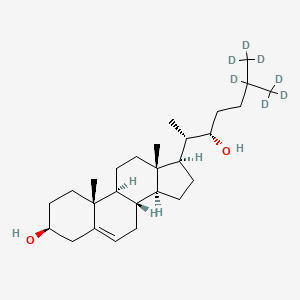
22(S)-hydroxycholesterol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22(S)-hydroxycholesterol-d7: is a deuterated form of 22(S)-hydroxycholesterol, a naturally occurring oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play crucial roles in various biological processes, including cholesterol homeostasis, lipid metabolism, and immune response. The deuterated form, this compound, is often used in scientific research to study these processes due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 22(S)-hydroxycholesterol-d7 typically involves the deuteration of 22(S)-hydroxycholesterol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-pressure hydrogenation systems. The use of deuterated solvents and reagents ensures the efficient incorporation of deuterium atoms into the cholesterol molecule.
Analyse Des Réactions Chimiques
Types of Reactions: 22(S)-hydroxycholesterol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biological functions of oxysterols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC). These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to convert this compound into its reduced forms.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with conditions tailored to maintain the integrity of the deuterated compound.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the metabolic and signaling pathways of oxysterols.
Applications De Recherche Scientifique
22(S)-hydroxycholesterol-d7 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a stable isotope-labeled standard for mass spectrometry analysis. Its deuterated form allows for precise quantification and tracing of metabolic pathways involving oxysterols.
Biology: In biological research, this compound is employed to study cholesterol metabolism and its regulation. It is also used to investigate the role of oxysterols in cellular signaling and immune response.
Medicine: In medicine, this compound is utilized to explore the therapeutic potential of oxysterols in treating diseases such as atherosclerosis, neurodegenerative disorders, and cancer. Its stable isotope-labeled form aids in pharmacokinetic and pharmacodynamic studies.
Industry: In the industrial sector, this compound is used in the development of diagnostic assays and analytical methods for detecting and quantifying oxysterols in biological samples.
Mécanisme D'action
The mechanism of action of 22(S)-hydroxycholesterol-d7 involves its interaction with various molecular targets and pathways. As an oxysterol, it modulates cholesterol homeostasis by binding to liver X receptors (LXRs) and influencing the expression of genes involved in cholesterol transport and metabolism. Additionally, this compound plays a role in immune regulation by interacting with immune cell receptors and modulating inflammatory responses.
Comparaison Avec Des Composés Similaires
22®-hydroxycholesterol: Another oxysterol with similar biological functions but differing in stereochemistry.
24(S)-hydroxycholesterol: An oxysterol involved in brain cholesterol metabolism.
25-hydroxycholesterol: Known for its role in immune response and antiviral activity.
Uniqueness: 22(S)-hydroxycholesterol-d7 is unique due to its deuterated form, which provides enhanced stability and traceability in research applications. This makes it a valuable tool for studying the metabolic and signaling pathways of oxysterols with high precision.
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S,3S)-6,7,7,7-tetradeuterio-3-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1/i1D3,2D3,17D |
Clé InChI |
RZPAXNJLEKLXNO-YLVVCUGSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


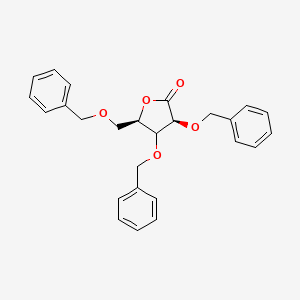

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)
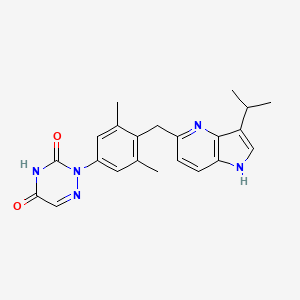
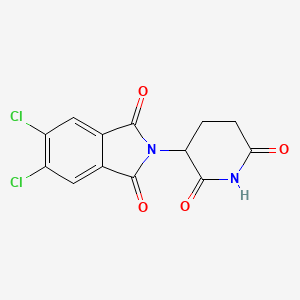
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)


![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
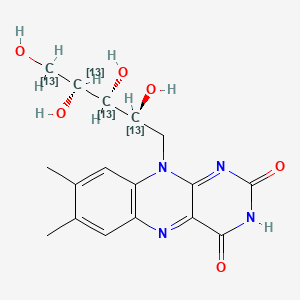
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
